Thioxanthen-9-one 10,10-dioxide
Overview
Description
Thioxanthen-9-one 10,10-dioxide is a sulfur-containing heterocyclic compound with a tricyclic structure. It is known for its unique photophysical properties and has been studied for various applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thioxanthen-9-one 10,10-dioxide can be synthesized through several methods. One common approach involves the Pd-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones. Another method involves the oxidation of preassembled thioxanthones, which is a more traditional approach but may limit the scope of compatible functional groups .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes such as the Pd-catalyzed sulfonylative homocoupling mentioned above. This method is favored due to its efficiency and the ability to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Thioxanthen-9-one 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfone-fluoresceins, while substitution reactions can yield various substituted this compound derivatives .
Scientific Research Applications
Thioxanthen-9-one 10,10-dioxide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of thioxanthen-9-one 10,10-dioxide involves its ability to act as an electron acceptor in various chemical reactions. This property is due to the presence of the electron-deficient sulfone group, which facilitates interactions with electron-rich species. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Thioxanthen-9-one 10,10-dioxide can be compared with other similar compounds, such as:
Thioxanthone: Lacks the sulfone group and has different photophysical properties.
Fluorescein: A well-known fluorescent dye with a different core structure.
Carbofluorescein: Similar to fluorescein but with a modified core structure for different applications.
The uniqueness of this compound lies in its combination of a sulfur-containing tricyclic structure and the presence of the sulfone group, which imparts distinct electronic and photophysical properties .
Properties
IUPAC Name |
10,10-dioxothioxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3S/c14-13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIRMYPZOAOUPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277526 | |
Record name | Thioxanthen-9-one 10,10-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3166-15-2 | |
Record name | Thioxanthone S,S-dioxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thioxanthen-9-one 10,10-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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